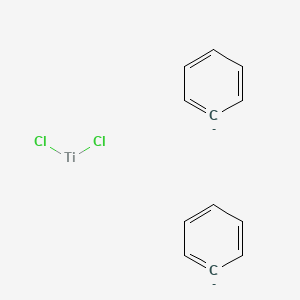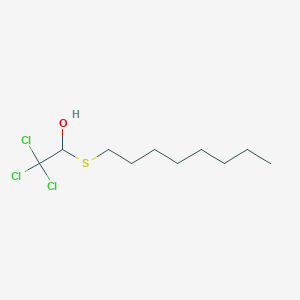
2,2,2-Trichloro-1-(octylsulfanyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloro-1-(octylsulfanyl)ethanol is a chemical compound with the molecular formula C10H19Cl3OS It is a derivative of ethanol where the hydrogen atoms at position 2 are replaced by chlorine atoms, and an octylsulfanyl group is attached to the carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-(octylsulfanyl)ethanol typically involves the reaction of 2,2,2-trichloroethanol with an octylsulfanyl reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. The industrial production process is designed to ensure consistent quality and compliance with safety and environmental regulations.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloro-1-(octylsulfanyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloro group to a less chlorinated derivative.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2,2,2-Trichloro-1-(octylsulfanyl)ethanol has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trichloro-1-(octylsulfanyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The trichloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The octylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trichloroethanol: A simpler analog without the octylsulfanyl group, known for its use as a sedative and hypnotic.
2,2,2-Trichloroethyl alcohol: Another related compound with similar chemical properties but different applications.
Uniqueness
2,2,2-Trichloro-1-(octylsulfanyl)ethanol is unique due to the presence of both trichloro and octylsulfanyl groups, which confer distinct chemical and biological properties. Its combination of lipophilicity and reactivity makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
36061-32-2 |
|---|---|
Fórmula molecular |
C10H19Cl3OS |
Peso molecular |
293.7 g/mol |
Nombre IUPAC |
2,2,2-trichloro-1-octylsulfanylethanol |
InChI |
InChI=1S/C10H19Cl3OS/c1-2-3-4-5-6-7-8-15-9(14)10(11,12)13/h9,14H,2-8H2,1H3 |
Clave InChI |
UZLDVMQATAQSJN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCSC(C(Cl)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


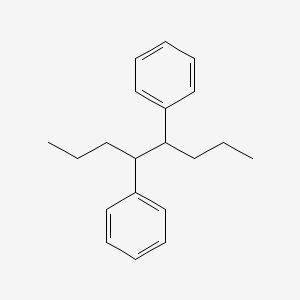


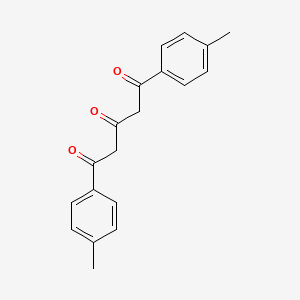
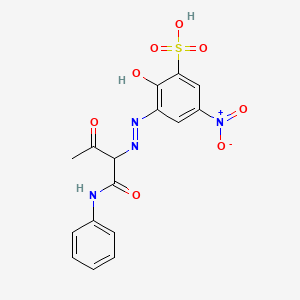
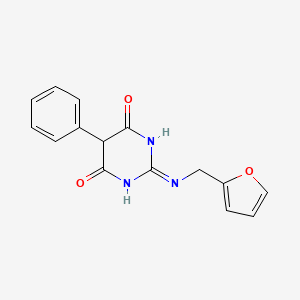

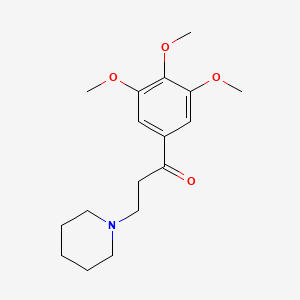

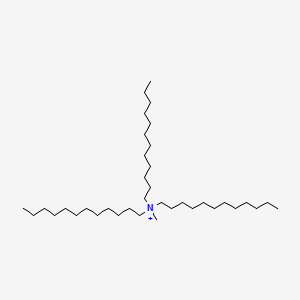
![Pyrrolidine, 3-ethenyl-4-methylene-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14666951.png)
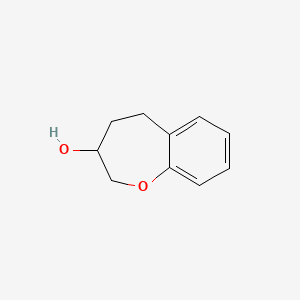
![Diethyl 2-[2-(2,4-dinitrophenyl)hydrazinylidene]butanedioate](/img/structure/B14666965.png)
